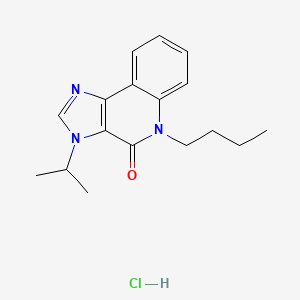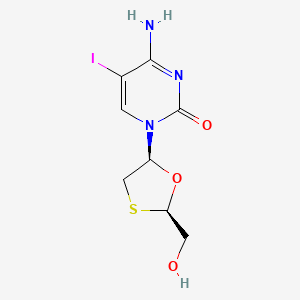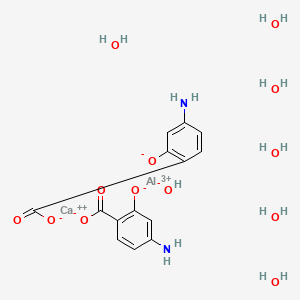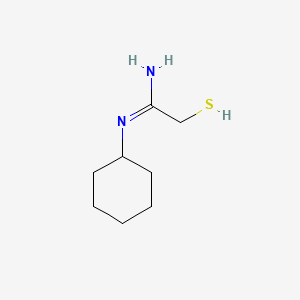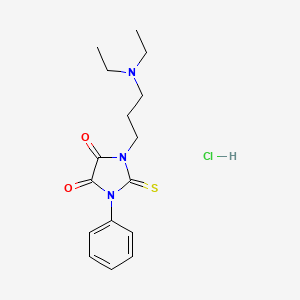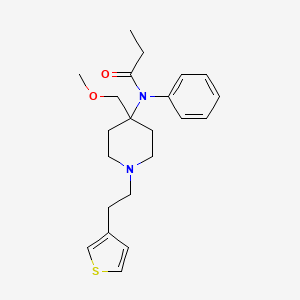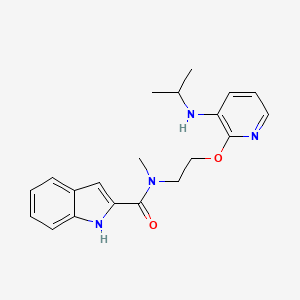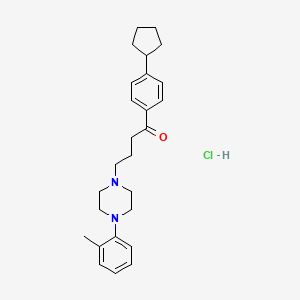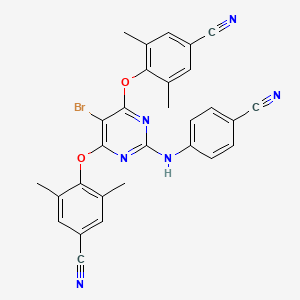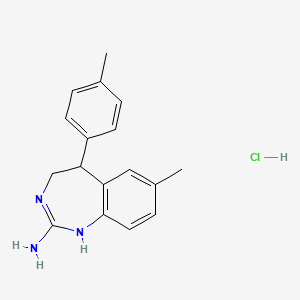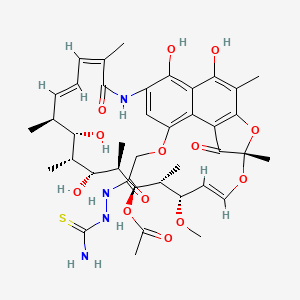
Rifamycin B, 2-(aminothioxomethyl)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rifamycin B, 2-(aminothioxomethyl)hydrazide is a derivative of rifamycin B, which belongs to the rifamycin family of antibiotics. These antibiotics are known for their potent antibacterial properties, particularly against Gram-positive bacteria. This compound is synthesized to enhance the antibacterial activity and stability of the parent compound, rifamycin B.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rifamycin B, 2-(aminothioxomethyl)hydrazide typically involves the modification of rifamycin B. The process begins with the fermentation of the bacterium Amycolatopsis mediterranei to produce rifamycin B. This compound is then chemically modified to introduce the 2-(aminothioxomethyl)hydrazide group. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired modification is achieved.
Industrial Production Methods
Industrial production of this compound follows a similar pathway but on a larger scale. The fermentation process is optimized to maximize the yield of rifamycin B, which is then subjected to chemical modification. The industrial process may involve additional steps to purify the final product and ensure its stability and efficacy.
Analyse Chemischer Reaktionen
Types of Reactions
Rifamycin B, 2-(aminothioxomethyl)hydrazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in the formation of various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Rifamycin B, 2-(aminothioxomethyl)hydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of various chemical reactions and to develop new synthetic methodologies.
Biology: The compound is used to investigate the biological pathways and molecular targets involved in bacterial infections.
Medicine: this compound is studied for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: The compound is used in the development of new antibacterial agents and in the optimization of industrial fermentation processes.
Wirkmechanismus
Rifamycin B, 2-(aminothioxomethyl)hydrazide exerts its antibacterial effects by inhibiting bacterial RNA polymerase. This enzyme is crucial for the transcription of bacterial DNA into RNA, and its inhibition prevents the bacteria from synthesizing essential proteins, leading to cell death. The compound specifically targets the beta subunit of RNA polymerase, blocking the elongation of the RNA chain.
Vergleich Mit ähnlichen Verbindungen
Rifamycin B, 2-(aminothioxomethyl)hydrazide is unique compared to other rifamycin derivatives due to its enhanced stability and antibacterial activity. Similar compounds include:
Rifampicin: Another rifamycin derivative used to treat tuberculosis and other bacterial infections.
Rifabutin: Used primarily to treat Mycobacterium avium complex infections.
Rifapentine: Used in the treatment of tuberculosis, often in combination with other antibiotics.
Rifaximin: Used to treat traveler’s diarrhea and irritable bowel syndrome.
Each of these compounds has unique properties and applications, but this compound stands out due to its specific modifications that enhance its efficacy and stability.
Eigenschaften
CAS-Nummer |
105432-59-5 |
|---|---|
Molekularformel |
C40H52N4O13S |
Molekulargewicht |
828.9 g/mol |
IUPAC-Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-27-[2-(2-carbamothioylhydrazinyl)-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C40H52N4O13S/c1-17-11-10-12-18(2)38(52)42-24-15-26(54-16-27(46)43-44-39(41)58)28-29(34(24)50)33(49)22(6)36-30(28)37(51)40(8,57-36)55-14-13-25(53-9)19(3)35(56-23(7)45)21(5)32(48)20(4)31(17)47/h10-15,17,19-21,25,31-32,35,47-50H,16H2,1-9H3,(H,42,52)(H,43,46)(H3,41,44,58)/b11-10+,14-13+,18-12-/t17-,19+,20+,21+,25-,31-,32+,35+,40-/m0/s1 |
InChI-Schlüssel |
TVPLUWKHMXXREU-GPYNDNHYSA-N |
Isomerische SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)NNC(=S)N)/C |
Kanonische SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)NNC(=S)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


